(1S,8S)-5-methyl-3-phenyl-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene
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Overview
Description
(3bS,6aS)-1-methyl-3-phenyl-3b,4,5,6,6a,7-hexahydro-1H-pyrrolo[3’,4’:3,4]cyclopenta[1,2-c]pyrazole is a complex organic compound with a unique structure that combines elements of pyrrole, cyclopentane, and pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3bS,6aS)-1-methyl-3-phenyl-3b,4,5,6,6a,7-hexahydro-1H-pyrrolo[3’,4’:3,4]cyclopenta[1,2-c]pyrazole typically involves multi-step organic reactions. One common approach is to start with a cyclopentane derivative and introduce the pyrrole and pyrazole rings through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3bS,6aS)-1-methyl-3-phenyl-3b,4,5,6,6a,7-hexahydro-1H-pyrrolo[3’,4’:3,4]cyclopenta[1,2-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the degree of saturation in the rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups.
Scientific Research Applications
(3bS,6aS)-1-methyl-3-phenyl-3b,4,5,6,6a,7-hexahydro-1H-pyrrolo[3’,4’:3,4]cyclopenta[1,2-c]pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3bS,6aS)-1-methyl-3-phenyl-3b,4,5,6,6a,7-hexahydro-1H-pyrrolo[3’,4’:3,4]cyclopenta[1,2-c]pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
(3bS,6aS)-1-methyl-3-phenyl-3b,4,5,6,6a,7-hexahydro-1H-pyrrolo[3’,4’3,4]cyclopenta[1,2-c]pyrazole: shares structural similarities with other fused ring systems, such as indoles, quinolines, and isoquinolines.
Indoles: Known for their presence in many natural products and pharmaceuticals.
Quinolines: Used in antimalarial drugs and other therapeutic agents.
Isoquinolines: Found in various alkaloids with biological activity.
Uniqueness
The uniqueness of (3bS,6aS)-1-methyl-3-phenyl-3b,4,5,6,6a,7-hexahydro-1H-pyrrolo[3’,4’:3,4]cyclopenta[1,2-c]pyrazole lies in its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1S,8S)-5-methyl-3-phenyl-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-18-13-7-11-8-16-9-12(11)14(13)15(17-18)10-5-3-2-4-6-10/h2-6,11-12,16H,7-9H2,1H3/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYZSZMIEKVLMY-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3CNCC3C2)C(=N1)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C([C@H]3CNC[C@H]3C2)C(=N1)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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